Fluorobutyrophenone

Beschreibung

Historical Trajectories and Foundational Discoveries within Neuropharmacology

The genesis of fluorobutyrophenones can be traced back to the mid-20th century, a period of burgeoning innovation in medicinal chemistry. Following the revolutionary introduction of chlorpromazine (B137089) in the early 1950s, the scientific community was galvanized to explore new chemical entities with antipsychotic potential. It was within this fertile research environment that the butyrophenone (B1668137) class of compounds emerged from the laboratories of the Belgian company Janssen Pharmaceutica, led by the pioneering work of Dr. Paul Janssen.

The initial explorations were not directly aimed at creating antipsychotics but were part of a broader program to develop potent analgesics. A pivotal moment came in 1958 with the synthesis of haloperidol (B65202), a compound that would become the archetypal butyrophenone antipsychotic. dntb.gov.ua The synthesis of haloperidol involved the modification of a pethidine-related structure, and its potent central nervous system effects were quickly recognized. dntb.gov.ua Early animal studies revealed that haloperidol induced a state of "neurolepsis," characterized by psychomotor slowing, emotional quieting, and affective indifference, without causing a loss of consciousness. dntb.gov.ua

A crucial element in the structure of haloperidol and many of its subsequent, highly potent analogs is the presence of a fluorine atom on the butyrophenone moiety. The p-fluorobutyrophenone skeleton was identified as being essential for potent neuroleptic activity. neu.edu.tr This discovery underscored the importance of fluorine in medicinal chemistry, a finding that would be replicated across numerous therapeutic classes in the ensuing decades.

Significance in Contemporary Medicinal Chemistry and Neuroscientific Inquiry

The fluorobutyrophenone scaffold continues to be of immense interest to medicinal chemists and neuroscientists for several key reasons. Primarily, these compounds have a well-established mechanism of action, acting as potent antagonists at dopamine (B1211576) D2 receptors. This antagonism is central to their antipsychotic effects. The high affinity of many this compound derivatives for the D2 receptor has made them invaluable tools for studying the role of dopamine in both normal brain function and in the pathophysiology of psychosis.

The incorporation of a fluorine atom into the butyrophenone structure has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The high electronegativity of fluorine can alter the electron distribution within the molecule, often leading to enhanced binding affinity for target receptors and improved metabolic stability. auburn.edu This can translate to greater potency and a longer duration of action compared to non-fluorinated analogs. For instance, replacing the fluorine atom with other groups like chlorine, bromine, or a methoxy (B1213986) group generally leads to a decrease in neuroleptic activity. neu.edu.tr

Contemporary research focuses on synthesizing novel this compound derivatives with modified receptor binding profiles. The goal is often to create "atypical" antipsychotics with a reduced propensity for extrapyramidal side effects. This is typically achieved by designing molecules that exhibit a more balanced affinity for both dopamine D2 and various serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net For example, research has explored the synthesis of conformationally restricted butyrophenones to enhance selectivity for 5-HT2A receptors. researchgate.net

The table below presents research findings on the binding affinities of various this compound derivatives for dopamine and serotonin receptors, illustrating the ongoing efforts to modulate their pharmacological profiles.

| Compound/Derivative | Dopamine Receptor Affinity (Ki, nM) | Serotonin Receptor Affinity (Ki, nM) | Key Research Finding |

| Haloperidol | D2: Potent antagonist | 5-HT2A: Moderate affinity | The prototypical this compound with high D2 receptor antagonism. nih.gov |

| Benperidol (B1668002) | D2: Highly potent antagonist | - | One of the most potent neuroleptics, highlighting the impact of specific substitutions on the piperidine (B6355638) ring. |

| Spiroperidol (Spiperone) | D2: Very high affinity | 5-HT2A: High affinity | A potent antagonist at both D2 and 5-HT2A receptors, used extensively in receptor binding studies. nih.gov |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | D2: Moderate affinity (Ki ≈ 13 nM) | 5-HT2A: High affinity | An analog of haloperidol with a modified piperidine ring, showing a multi-receptor binding profile with atypical characteristics. nih.gov |

| N-[(4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-6-yl)methyl]-4-(p-fluorobenzoyl)piperidine | D2: Lower affinity | 5-HT2A: High affinity | A conformationally restricted analog designed to be selective for 5-HT2A receptors. researchgate.net |

| 2'-Iodospiperone (B8557) | D2: High affinity (KD ≈ 0.25 nM) | 5-HT2: Low affinity | An iodinated analog of spiperone (B1681076) with high affinity for dopamine receptors and lower affinity for serotonin receptors. nih.gov |

Classification within Butyrophenone Derivatives and Related Chemical Scaffolds

Fluorobutyrophenones belong to the broader class of butyrophenones, which are themselves a distinct group of antipsychotic agents. The core chemical structure of a butyrophenone consists of a phenyl ring attached to a four-carbon chain (a butyl group) with a ketone functional group.

The classification of fluorobutyrophenones and their relatives can be understood based on the nature of the substituents on the core structure.

Core Butyrophenone Structure: The fundamental scaffold is butyrophenone itself. However, in the context of neuropharmacology, the term almost always refers to derivatives with a tertiary amine at the end of the butyl chain.

Fluorobutyrophenones: This is the primary subject of this article. A key feature is the presence of a fluorine atom, typically at the para-position (4'-position) of the phenyl ring. This substitution is critical for high antipsychotic potency.

Piperidine Derivatives: Many of the most well-known fluorobutyrophenones, including haloperidol and benperidol, feature a substituted piperidine ring attached to the nitrogen of the butyrophenone side chain. The nature of the substituents on the piperidine ring dramatically influences the pharmacological profile.

Piperazine (B1678402) Derivatives: Another significant subclass involves the replacement of the piperidine ring with a piperazine ring. This modification can alter receptor binding affinities and pharmacokinetic properties.

Diphenylbutylpiperidines: This class is closely related to the butyrophenones. They can be considered as extended-chain analogs of the piperidine-containing butyrophenones. Pimozide is a notable example.

The table below provides a classification of selected butyrophenone and related compounds.

| Class | General Structure/Key Feature | Example(s) |

| Butyrophenone | Phenyl-CO-(CH2)3-N< | Butyrophenone (parent compound) |

| This compound (Piperidine type) | 4-Fluorophenyl-CO-(CH2)3-N-piperidine-(substituents) | Haloperidol, Benperidol, Droperidol (B1670952) |

| This compound (Piperazine type) | 4-Fluorophenyl-CO-(CH2)3-N-piperazine-(substituents) | Fluanisone |

| Spiro-derivatives | Incorporation of a spirocyclic ring system | Spiperone (Spiroperidol) |

| Diphenylbutylpiperidines | Phenyl-(CH2)4-N-piperidine-(substituents) | Pimozide, Fluspirilene |

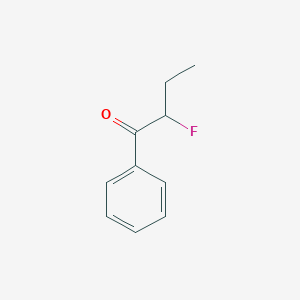

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11FO |

|---|---|

Molekulargewicht |

166.19 g/mol |

IUPAC-Name |

2-fluoro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI-Schlüssel |

MBNBAODMHRPUKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)C1=CC=CC=C1)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Fluorobutyrophenone Compounds

Established Synthetic Pathways to the Fluorobutyrophenone Core

The foundational synthesis of the this compound core relies on well-established organic reactions, often employing key intermediates to build the final structure.

Utilization of Key Synthetic Intermediates (e.g., Chloro and Nitro Precursors)

A prevalent method for synthesizing the this compound core involves the use of chloro and nitro precursors. For instance, 4-Chloro-4'-fluorobutyrophenone (B134399) is a significant intermediate. guidechem.com Its synthesis can be achieved through a Friedel-Crafts reaction where 4-chlorobutyryl chloride reacts with fluorobenzene (B45895) in the presence of a catalyst like anhydrous aluminum trichloride. guidechem.com This intermediate is valuable because the chlorine atom can be readily displaced in subsequent nucleophilic substitution reactions to introduce a variety of functional groups. guidechem.com

Nitro-substituted precursors are also pivotal, particularly in radiochemical syntheses. For example, p-nitrobenzonitrile can be converted to p-fluorobenzonitrile through a nucleophilic aromatic substitution, replacing the nitro group with a fluoride (B91410) ion. osti.gov This fluorinated intermediate is then transformed into γ-chloro-p-fluorobutyrophenone, which serves as a precursor for various butyrophenone (B1668137) derivatives. osti.gov The use of nitro and chloro precursors has been refined to enable rapid and high-purity synthesis of this compound neuroleptics suitable for PET studies. oup.comresearchgate.net

Critical Organic Reaction Mechanisms (e.g., Nucleophilic Substitutions, Alkylations, Arylations, Fluorinations)

Several key organic reaction mechanisms are central to the synthesis and derivatization of fluorobutyrophenones:

Nucleophilic Substitution: This is a cornerstone reaction for introducing diverse side chains. The chlorine atom in 4-chloro-4'-fluorobutyrophenone is an excellent leaving group, allowing for alkylation with various amines to produce a wide range of butyrophenone analogs. vulcanchem.comnih.gov For example, alkylation of the nitrogen in an azepinoindole core with 4-chloro-4'-fluorobutyrophenone is a key step in creating complex neuropsychiatric agents. vulcanchem.com

Alkylation and Arylation: These reactions are crucial for building the carbon skeleton and introducing aryl groups. Alkylation of secondary amines with 4-chloro-4'-fluorobutyrophenone is a common strategy. nih.govnih.gov Arylation reactions, such as the Suzuki-Miyaura cross-coupling, can be employed to create fluorinated terphenyls from dibrominated fluorobenzenes, showcasing the versatility of these methods in building complex aromatic systems. researchgate.net

Fluorination: The introduction of the fluorine atom is a critical step. This can be achieved through various methods, including nucleophilic aromatic substitution where a nitro group is displaced by a fluoride ion. researchgate.netoup.com Modern fluorination techniques have evolved to allow for the precise introduction of fluorine into complex molecules under milder conditions. nih.gov

Development of Advanced Radiochemical Synthetic Approaches

The development of radiolabeled fluorobutyrophenones has been instrumental in advancing neuroimaging studies, particularly with Positron Emission Tomography (PET).

Fluorine-18 (B77423) Radiosyntheses for Positron Emission Tomography (PET) Ligands

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics. frontiersin.org The synthesis of ¹⁸F-labeled butyrophenones often involves no-carrier-added (NCA) methods to achieve high specific activity. psu.edu A general approach involves the nucleophilic substitution of a nitro group in a precursor molecule with ¹⁸F-fluoride. osti.govresearchgate.net For example, NCA p-[¹⁸F]fluorobenzonitrile is synthesized from p-nitrobenzonitrile and then converted to γ-chloro-p-[¹⁸F]this compound. osti.gov This intermediate is subsequently alkylated with an appropriate amine to yield the final ¹⁸F-labeled neuroleptic drug, such as [¹⁸F]benperidol, [¹⁸F]haloperidol, and [¹⁸F]spiperone. osti.govoup.com These multi-step syntheses can be accomplished in relatively short times with good radiochemical yields. osti.gov

| Radiosynthesis Step | Description | Key Reagents/Conditions | Reference |

| ¹⁸F-Fluorination | Nucleophilic aromatic substitution of a nitro group with no-carrier-added ¹⁸F-fluoride. | p-nitrobenzonitrile, [¹⁸F]fluoride, Cs₂CO₃, DMSO, 140°C | osti.gov |

| Intermediate Formation | Conversion of p-[¹⁸F]fluorobenzonitrile to γ-chloro-p-[¹⁸F]this compound. | Cyclopropyl lithium, HCl/MeOH, 110°C | |

| Alkylation | Reaction of the γ-chloro-p-[¹⁸F]this compound intermediate with a specific amine. | Appropriate amine, KI | osti.gov |

| Purification | Isolation of the final ¹⁸F-labeled product. | High-performance liquid chromatography (HPLC) | osti.govoup.com |

Radioiodination Strategies for Butyrophenone Radiotracers

Radioiodination offers another avenue for creating butyrophenone radiotracers for imaging studies. Structure-activity relationship studies have identified the ortho position of the p-fluorobutyrophenone moiety as a suitable site for iodination. osti.govnih.gov Various radioiodinated butyrophenones, such as 2'-iodohaloperidol (2'-IHP) and 2'-iodospiperone (B8557) (2'-ISP), have been synthesized and evaluated for their receptor binding affinities. osti.govnih.gov For instance, ¹²⁵I-2'-ISP has shown to be a potent radioligand for in vitro dopamine (B1211576) D-2 receptor studies, and ¹²³I-2'-ISP is considered a promising candidate for in vivo studies. osti.govnih.gov

Strategies for Derivatization and Analog Synthesis

The this compound scaffold is highly amenable to derivatization to explore structure-activity relationships and develop new therapeutic agents. A common strategy involves the alkylation of various nitrogen-containing heterocycles with 4-chloro-4'-fluorobutyrophenone. vulcanchem.comnih.gov This approach has led to the synthesis of a wide array of analogs with diverse pharmacological profiles. For example, replacing the piperidine (B6355638) ring in haloperidol (B65202) with other bioisosteric groups is a strategy aimed at improving the pharmacological and side-effect profiles of the resulting compounds. nih.gov The synthesis of these analogs often involves multi-step procedures that include the formation of individual butyrophenone and piperidine-like components, followed by their coupling via a substitution reaction. nih.gov

| Derivatization Strategy | Example | Resulting Compound Class | Reference |

| Alkylation of Heterocycles | Alkylation of a diazepane with 4-chloro-4'-fluorobutyrophenone. | Diazepane analogs of haloperidol | nih.gov |

| Bioisosteric Replacement | Replacing the piperidine ring of haloperidol with other cyclic amines. | Novel butyrophenone antipsychotics | nih.gov |

| Multi-component Reactions | Coupling of a tetrahydroisoquinoline with 4-fluorobutyrophenone (B8402436) derivatives. | Potential CNS drug leads | google.com |

| Modification of the Butyrophenone Chain | Oxidative rearrangement of butyrophenone to form α-aryl alkanoic acids. | Potential non-steroidal anti-inflammatory drugs (NSAIDs) | umich.edu |

Multi-step Organic Synthesis of Complex this compound Analogues

The synthesis of complex this compound analogues, particularly those with significant pharmacological interest like neuroleptic agents, involves sophisticated multi-step organic synthesis strategies. psu.edunih.gov These routes are designed to build upon the core this compound structure by introducing diverse functional groups and complex cyclic systems. A common strategy involves the initial synthesis of a reactive intermediate, typically a halo-substituted this compound, which then serves as a scaffold for subsequent elaboration. psu.edudtic.mil

A cornerstone of many syntheses is the Friedel-Crafts acylation reaction. This method is frequently employed to construct the fundamental butyrophenone skeleton. For instance, the reaction of fluorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4-chloro-4'-fluorobutyrophenone. lookchem.com This key intermediate, containing a reactive alkyl chloride, is pivotal for further derivatization.

The subsequent steps typically involve nucleophilic substitution reactions where the terminal chlorine atom of the butyryl chain is displaced by a suitable nucleophile, often a complex amine-containing moiety. psu.edu This approach is central to the synthesis of many butyrophenone-based neuroleptics. For example, the synthesis of benperidol (B1668002), haloperidol, and spiperone (B1681076) involves the alkylation of various piperidine or spirocyclic amine derivatives with an intermediate like γ-chloro-p-fluorobutyrophenone. psu.edudtic.mil

An illustrative multi-step synthesis is the preparation of no-carrier-added (NCA) ¹⁸F-labeled butyrophenone neuroleptics for positron emission tomography (PET) studies. psu.edu This process highlights the modular nature of these syntheses:

Radiolabeling: Synthesis of p-[¹⁸F]fluorobenzonitrile from p-nitrobenzonitrile via a nucleophilic aromatic substitution (¹⁸F for NO₂). psu.edu

Core Formation: The p-[¹⁸F]fluorobenzonitrile is then rapidly converted to γ-chloro-p-[¹⁸F]this compound. psu.edu

Derivatization: This radiolabeled intermediate is alkylated with an appropriate complex amine (e.g., 4-(2-oxo-1-benzimidazolinyl)piperidine for ¹⁸F-benperidol) to yield the final complex analogue. psu.edunih.gov

Another synthetic approach for creating structural complexity involves the reaction of 2′-fluorobenzonitrile with a Grignard reagent, such as propylmagnesium chloride, to prepare 2′-fluorobutyrophenone. acs.orgnih.gov Further modifications can then be performed on this scaffold. The synthesis of spirocyclic derivatives also relies on the condensation of a suitable spiro-amine with an activated this compound intermediate, such as the ethylene (B1197577) ketal of γ-chloro-p-fluorobutyrophenone, to build intricate molecular architectures. dtic.mil These multi-step sequences allow for the systematic variation of substituents, enabling the exploration of structure-activity relationships. nih.gov

Table 1: Example of a Multi-Step Synthetic Route for Complex this compound Analogues

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Fluorobenzene, 4-Chlorobutanoyl chloride, AlCl₃ | 4-Chloro-4'-fluorobutyrophenone | Formation of the core butyrophenone structure with a reactive handle. lookchem.com |

Purification and Spectroscopic Characterization Techniques in Synthetic Research

Following the synthesis of this compound analogues, rigorous purification and characterization are essential to ensure the identity, purity, and structure of the target compound. oup.comworktribe.com

Purification Techniques

The crude reaction mixtures obtained from synthesis often contain unreacted starting materials, reagents, and side products. Purification is therefore a critical step.

Column Chromatography: This is a standard and widely used method for purifying this compound derivatives. nih.govchemicalbook.com The crude product is passed through a stationary phase (commonly silica (B1680970) gel), and a mobile phase (an eluent such as a mixture of ethyl acetate (B1210297) and n-hexane) is used to separate the components based on their differential adsorption, allowing for the isolation of the desired compound. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for pharmaceutical applications and radiolabeled compounds, HPLC is the method of choice. psu.eduoup.com Preparative HPLC uses a high-pressure pump to pass the sample through a column packed with a sorbent material, enabling fine separation of the target molecule from minute impurities. oup.comresearchgate.net This technique was crucial in the development of methods to obtain [¹⁸F]butyrophenone neuroleptics with over 99% radiochemical and chemical purity. oup.com

Other Methods: Techniques such as liquid-liquid extraction, trituration, and recrystallization are also employed, often as preliminary purification steps or for specific types of products. worktribe.com

Spectroscopic Characterization

Once purified, the compound's structure is elucidated and confirmed using a combination of spectroscopic methods. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural determination.

¹H NMR: Provides detailed information about the number and types of protons in the molecule and their neighboring environments. For example, in 4-chloro-4'-fluorobutyrophenone, the aromatic protons appear as multiplets, while the aliphatic protons of the butyryl chain appear as distinct triplets and a triplet of triplets due to spin-spin coupling. chemicalbook.com

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. In this compound compounds, characteristic signals include the carbonyl carbon (C=O) around 197 ppm and the carbon directly attached to the fluorine atom, which appears as a doublet due to C-F coupling. chemicalbook.com

¹⁹F NMR: This technique is specific for fluorine-containing compounds and is used to confirm the presence and environment of the fluorine atom. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. dtic.milacs.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are common. The mass spectrum of 4-chloro-4'-fluorobutyrophenone shows a molecular ion peak (M+) and characteristic fragment ions, such as a base peak at m/z 123, corresponding to the fluorobenzoyl cation [F-C₆H₄-CO]⁺. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. dtic.milacs.org A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group in the butyrophenone structure. dtic.mil

The collective data from these techniques provides unambiguous evidence for the structure and purity of the synthesized this compound analogues.

Table 2: Representative Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone

| Technique | Data Type | Observed Values and Interpretation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | δ 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, 2H, -CO-CH₂-), 3.15 (t, 2H, -CH₂-Cl), 2.22 (tt, 2H, -CH₂-CH₂-CH₂-). chemicalbook.com |

| ¹³C NMR | Chemical Shift (δ, ppm) | δ 197.3 (C=O), 166.1 (d, C-F), 133.2 (d, C-H), 130.6 (d, C-H), 115.9 (d, C-H), 44.6 (-CH₂-), 35.2 (-CH₂-), 26.7 (-CH₂-). chemicalbook.com |

| IR | Wavenumber (cm⁻¹) | A strong absorption band characteristic of the C=O stretch is observed. dtic.mil |

| MS (GC-MS) | Mass-to-charge ratio (m/z) | Molecular Ion (M+): 200. Key Fragments: 164, 138, 123 (Base Peak), 107. chemicalbook.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chloro-4'-fluorobutyrophenone |

| Fluorobenzene |

| 4-Chlorobutanoyl chloride |

| Aluminum chloride |

| Benperidol |

| Haloperidol |

| Spiperone |

| p-[¹⁸F]Fluorobenzonitrile |

| p-Nitrobenzonitrile |

| γ-Chloro-p-[¹⁸F]this compound |

| 4-(2-Oxo-1-benzimidazolinyl)piperidine |

| 2′-Fluorobutyrophenone |

| 2′-Fluorobenzonitrile |

| Propylmagnesium chloride |

| Ethylene ketal of γ-chloro-p-fluorobutyrophenone |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine |

| Ethyl acetate |

Structure Activity Relationship Sar and Rational Molecular Design of Fluorobutyrophenone Analogues

Fundamental SAR Studies of the Fluorobutyrophenone Chemical Moiety

Key structural requirements for optimal activity include:

Aromatic System (Ar): An aromatic ring, specifically with a fluorine substituent in the para-position, is shown to enhance antipsychotic activity. pharmacy180.com Replacing the fluorine with other groups like chloro (Cl), bromo (Br), or methoxy (B1213986) (OCH3) typically decreases activity. neu.edu.tr

Carbonyl Group (X): A carbonyl group (C=O) at this position generally provides optimal activity. pharmacy180.com However, other functional groups such as a hydroxyl (C(H)OH) or an aryl-substituted carbon (C(H)aryl) can also yield active compounds. pharmacy180.com

Propyl Chain (n=3): The three-carbon chain linking the carbonyl group and the amino nitrogen is crucial. pharmacy180.com Shortening or lengthening this chain leads to a decrease in neuroleptic activity. pharmacy180.com

Aliphatic Amino Nitrogen: A tertiary aliphatic amino nitrogen is a strict requirement. pharmacy180.comslideshare.net Incorporating this nitrogen into a cyclic structure, such as a piperidine (B6355638) ring, is associated with the highest activity. pharmacy180.com

Nitrogen Substituent (Ar1): The substituent on the nitrogen atom is also important. It is typically an aromatic group, which can be attached directly to the fourth position of the piperidine ring or separated by a single atom. pharmacy180.com This moiety is thought to mimic the 2-phenylethylamino portion of dopamine (B1211576), promoting affinity for D2 and D3 receptors. pharmacy180.com

These fundamental SAR principles suggest that the p-fluorobutyrophenone skeleton is a critical pharmacophore for neuroleptic activity. neu.edu.tr

Impact of Fluorine Substitution on Molecular Interactions and Biological Activities

The presence of a fluorine atom, particularly at the 4'-position of the butyrophenone (B1668137) structure, is a hallmark of this class of compounds and is pivotal to their biological activity. ontosight.aiontosight.ai

The para-fluoro substituent is considered essential for high neuroleptic potency. neu.edu.tr Its substitution with other halogens or functional groups generally results in diminished activity. neu.edu.tr The influence of the fluorine atom stems from its unique physicochemical properties:

Enhanced Potency: The strong electron-withdrawing nature of fluorine can alter the electronic environment of the aromatic ring, influencing receptor binding affinity. neu.edu.tr

Pharmacokinetic Modulation: Fluorine substitution can significantly affect a molecule's lipophilicity. ontosight.ai This modification can improve its ability to cross the blood-brain barrier, which is a critical step for centrally acting drugs like antipsychotics. ontosight.aiontosight.ai These pharmacokinetic properties (absorption, distribution, metabolism, and excretion) can be fine-tuned through such substitutions to enhance efficacy. ontosight.ai

Metabolic Stability: In some cases, fluorine can block sites of metabolism. For instance, in the metabolism of haloperidol (B65202), a key this compound, the primary metabolites include 4-fluorobenzoyl propionic acid and 4-fluoro phenylacetic acid, indicating the stability of the C-F bond. pharmacy180.com

Recent studies have also highlighted the role of fluorine in forming specific, non-covalent interactions within protein binding sites. DFT calculations and X-ray structural analyses of 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that fluorine can participate in through-space spin-spin couplings, indicating a constrained distance between the fluorine and nearby atoms. acs.org This suggests that the fluorine atom can play a direct role in establishing a specific conformation required for optimal receptor engagement. acs.org

Strategic Modifications and Bioisosteric Replacements in Analog Design

Rational drug design often employs strategic modifications and bioisosteric replacements to optimize lead compounds. spirochem.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. u-tokyo.ac.jp This strategy is used to enhance potency, selectivity, and pharmacokinetic profiles. spirochem.comnih.gov

In the context of fluorobutyrophenones, this has involved several approaches:

Conformational Constraint: Introducing conformational restrictions into the flexible butyrophenone structure can lead to higher receptor affinity and selectivity. A series of conformationally restricted butyrophenones, such as (aminoalkyl)benzo- and -thienocycloalkanones, were synthesized and evaluated. nih.gov The potency and selectivity of these analogues for dopamine (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors were found to depend significantly on the amine fragment attached to the rigid cycloalkanone structure. nih.gov

Heterocyclic Replacements: The piperidine ring, a common feature in many butyrophenones, has been a target for bioisosteric replacement. In one study, a series of heterocyclic butyrophenone analogues were synthesized where the piperidine ring was replaced by five-membered heterocycles like oxazole (B20620) and thiazole (B1198619) to form tetrahydro-indazolone and -benzisoxazolone systems. researchgate.net This approach aimed to modulate the receptor binding profile, particularly to achieve a balance of D₂ and 5-HT₂ₐ receptor antagonism, a characteristic of atypical antipsychotics. researchgate.net

Scaffold Repurposing: The this compound scaffold has been used as a starting point for developing agents for other therapeutic areas. In one study, haloperidol was identified as a potent inhibitor of an enzyme from Mycobacterium tuberculosis. nih.gov Guided by the crystal structure of the enzyme-haloperidol complex, researchers designed and synthesized 34 analogues, modifying the piperidine and linker portions to optimize inhibitory activity against the bacterial target while potentially reducing neurotoxicity. nih.gov

These examples demonstrate how the this compound moiety can be systematically modified to create new chemical entities with tailored biological activities. nih.govresearchgate.netnih.gov The success of such strategies often increases with a deeper understanding of the biological target's structure. nih.gov

Table 1: Examples of Strategic Modifications in this compound Analogues This is an interactive table. Click on the headers to sort the data.

| Parent Compound Class | Modification Strategy | Modified Moiety | Goal of Modification | Resulting Compound Class | Reference |

|---|---|---|---|---|---|

| Butyrophenones | Conformational Constraint | Propyl chain | Enhance receptor affinity/selectivity | (Aminoalkyl)benzo- and -thienocycloalkanones | nih.gov |

| Butyrophenones | Bioisosteric Replacement | Piperidine ring | Modulate D₂/5-HT₂ₐ receptor affinity | Tetrahydro-indazolone analogues | researchgate.net |

| Haloperidol | Analogue Synthesis | Piperidine substituent | Develop inhibitors for a new target | Haloperidol analogues for M. tuberculosis | nih.gov |

| Butyrophenones | Bioisosteric Replacement | Phenyl ring of piperidine | Create multi-target ligands | Heterocyclic bioisosteric analogues | researchgate.net |

Stereochemical Considerations in Modulating this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions and, consequently, in the biological activity of this compound analogues. researchgate.net Many of these compounds contain chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers).

The specific stereochemical configuration can profoundly influence biological activity. ontosight.aiontosight.ai

Receptor Selectivity: Different stereoisomers can exhibit varying affinities for different receptor subtypes. For example, studies on tranylcypromine, while not a butyrophenone, illustrate that its d- and l-isomers have stereoselective effects on different neurotransmitter systems. researchgate.net This principle applies broadly in neuropharmacology, where the precise 3D shape of a drug determines how well it fits into its receptor binding pocket. researchgate.netresearchgate.net

Potency Differences: The biological potency of enantiomers can differ significantly. This is because biological receptors are themselves chiral, and they interact differently with each enantiomer of a chiral drug. researchgate.net The notation in compound names, such as "(E)-" or "erythro-", specifies a particular stereochemical arrangement that is often crucial for the desired pharmacological effect. ontosight.aiontosight.ai

Conformational Mimicry: The ability of butyrophenones to antagonize dopamine receptors is believed to stem from their ability to adopt a specific conformation that mimics dopamine. Molecular modeling studies have shown that the solid-state conformation of dopamine can be superimposed onto a portion of the structure of neuroleptics like chlorpromazine (B137089), and the ability to adopt this dopamine-like conformation correlates with antischizophrenic efficacy. researchgate.net The stereochemistry of substituents on the this compound scaffold dictates the preferred conformation and thus the ability to effectively interact with the dopamine receptor.

Therefore, the control and study of stereochemistry are integral to the rational design of this compound analogues, allowing for the separation of desired therapeutic effects from potential adverse effects and the optimization of receptor binding. researchgate.net

Molecular Mechanisms of Action and Receptor Pharmacology of Fluorobutyrophenone Derivatives

Neurotransmitter Receptor Binding Kinetics and Selectivity Profiling

The pharmacological profile of fluorobutyrophenone derivatives is characterized by their affinity for a range of neurotransmitter receptors. This multi-receptor binding profile is crucial to their mechanism of action.

This compound derivatives are potent antagonists of dopamine (B1211576) receptors, with a particular selectivity for the D₂-like receptor family (D₂, D₃, and D₄). youtube.comnih.gov This antagonism is a cornerstone of their antipsychotic activity. researchgate.netnih.gov

Haloperidol (B65202) , a prototypical this compound, exhibits high affinity for D₂ receptors, with reported Kᵢ values around 1.2 nM. youtube.comnih.gov Its affinity for D₃ and D₄ receptors is also significant, with Kᵢ values of approximately 7 nM and 2.3 nM, respectively. youtube.comnih.gov In contrast, its affinity for D₁-like receptors (D₁ and D₅) is considerably lower, with Kᵢ values in the range of 80-100 nM. youtube.comnih.gov

Spiperone (B1681076) is another well-characterized derivative that acts as a potent dopamine D₂ receptor antagonist. nih.govpsychopharmacologyinstitute.com It also demonstrates high affinity for D₃ receptors. frontiersin.org The conformation of the extracellular loop 2 (ECL2) of the D₂ receptor is noted to be highly dynamic and differs when bound to spiperone compared to other antipsychotics like risperidone (B510) and haloperidol, which may contribute to its binding selectivity. nih.gov

Benperidol (B1668002) is distinguished by its exceptionally high and selective affinity for the human dopamine D₂ receptor, with a reported Kᵢ of 0.027 nM. researchgate.net It also shows strong binding to the D₄ receptor (Kᵢ = 0.06 nM). researchgate.net This makes it one of the most potent D₂ receptor antagonists. researchgate.net Benperidol's affinity for the D₁ receptor is substantially lower, with a Kᵢ of 4,100 nM. researchgate.net

| Compound | D₁ | D₂ | D₃ | D₄ |

|---|---|---|---|---|

| Haloperidol | ~80 | 1.2 | ~7 | 2.3 |

| Spiperone | - | Potent Antagonist | High Affinity | - |

| Benperidol | 4,100 | 0.027 | - | 0.06 |

Haloperidol displays moderate affinity for 5-HT₂ₐ receptors, with a reported Kᵢ value of 120 nM. frontiersin.org Its affinity for 5-HT₁ₐ and 5-HT₂c receptors is considerably lower, with Kᵢ values of 3600 nM and 4700 nM, respectively. frontiersin.org

Spiperone is a potent 5-HT₁ₐ and 5-HT₂ₐ antagonist. nih.govpsychopharmacologyinstitute.com It exhibits a notable selectivity for 5-HT₂ₐ receptors over 5-HT₂c receptors, with an approximately 1000-fold difference in binding affinity. nih.govpsychopharmacologyinstitute.com

Benperidol shows weaker antagonism at serotonin (B10506) receptors compared to its potent dopamine receptor blockade. researchgate.net It has a Kᵢ of 3.75 nM for the 5-HT₂ₐ receptor. researchgate.net

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c |

|---|---|---|---|

| Haloperidol | 3600 | 120 | 4700 |

| Spiperone | Potent Antagonist | Potent Antagonist | Lower Affinity |

| Benperidol | - | 3.75 | - |

Some this compound derivatives also possess affinity for histamine (B1213489) H₁ receptors, which can contribute to certain side effects.

Haloperidol has been shown to bind to H₁ receptors with moderate affinity. frontiersin.org

Benperidol , particularly at higher doses, exhibits antihistaminergic properties through its action on H₁ receptors. researchgate.netmdpi.com

The determination of binding affinities (Kᵢ values) for these compounds is predominantly achieved through in vitro radioligand binding assays. psychopharmacologyinstitute.compsychopharmacologyinstitute.com These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The general principle involves incubating a radiolabeled ligand with a preparation of cell membranes or tissues containing the receptor of interest. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The unlabeled test compound (e.g., a this compound derivative) is added at various concentrations to compete with the radioligand for binding to the receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.com By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation. frontiersin.org This provides a quantitative measure of the compound's affinity for the receptor. frontiersin.org Tritiated radioligands such as [³H]spiperone are commonly used for studying dopamine and serotonin receptors. frontiersin.orgresearchgate.net

Cellular and Subcellular Signaling Pathway Modulation

The binding of this compound derivatives to their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their pharmacological effects.

The antagonism of D₂-like receptors by this compound derivatives significantly impacts downstream signaling pathways. D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαᵢ/ₒ proteins. nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). nih.gov

By blocking D₂ receptors, fluorobutyrophenones prevent this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP/PKA signaling. nih.gov For instance, haloperidol has been shown to increase PKA activity in the striatum. nih.gov

Furthermore, D₂ receptor signaling is not limited to G protein-dependent pathways. It can also occur through a G protein-independent mechanism involving β-arrestins. nih.gov Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.govfrontiersin.org This not only desensitizes the G protein-mediated signaling but also initiates a separate wave of signaling by acting as a scaffold for various protein kinases, including those in the Akt/glycogen synthase kinase-3β (GSK-3β) pathway. nih.gov Haloperidol has been shown to modulate the expression of arrestins and GRKs and can influence the Akt/GSK-3β signaling cascade. nih.gov Specifically, treatment with haloperidol has been found to increase the levels of active, phosphorylated Akt1, which in turn leads to the phosphorylation and inactivation of GSK-3β. nih.gov

The modulation of these intricate signaling networks by this compound derivatives underlies their complex pharmacological actions in the central nervous system.

Receptor Occupancy Dynamics and Functional Antagonism

This compound derivatives, a cornerstone of typical antipsychotic pharmacology, exert their primary therapeutic effects through potent antagonism of the dopamine D2 receptor. The dynamics of this interaction—specifically, the degree to which these drugs occupy D2 receptors in the brain—are critically linked to both their efficacy and side-effect profiles. This relationship has been extensively mapped using positron emission tomography (PET) studies, which allow for the in-vivo quantification of receptor occupancy.

Clinical investigations have established a "therapeutic window" for D2 receptor occupancy, generally between 65% and 80%, for optimal antipsychotic effect. psychiatryonline.orgyoutube.com Studies focusing on the archetypal this compound, haloperidol, have demonstrated that clinical improvement is significantly more likely when D2 occupancy exceeds 65%. psychiatryonline.orgnih.gov Conversely, the risk of extrapyramidal side effects (EPS), a hallmark of typical antipsychotics, rises sharply when occupancy surpasses 78-80%. psychiatryonline.orgnih.gov This narrow therapeutic range underscores the importance of precise dosing to balance efficacy and tolerability.

The functional antagonism of fluorobutyrophenones stems from their ability to bind to D2 receptors without activating them, thereby blocking the binding of endogenous dopamine. nih.gov This blockade is particularly relevant in the mesolimbic pathway of the brain, where hyperactivity of dopamine is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.commdpi.com By inhibiting excessive dopaminergic activity in this region, these drugs effectively alleviate psychotic symptoms. patsnap.com However, their non-selective action also affects dopamine pathways crucial for motor control, such as the nigrostriatal pathway, leading to movement-related side effects when receptor occupancy is too high. patsnap.commdpi.com

Different this compound derivatives exhibit varying affinities for the D2 receptor, which influences their potency. Spiperone, for instance, shows exceptionally high affinity with a dissociation constant (Kd) in the picomolar range. nih.gov The binding affinities (Ki) of several derivatives highlight these differences.

Interactive Data Table: Dopamine D2 Receptor Binding and Occupancy of this compound Derivatives

| Compound | Receptor Affinity (Ki, nM) | Receptor Type | Therapeutic Occupancy (%) | Notes |

| Haloperidol | ~1.2 - 2.5 | D2 | 65-80% | Optimal clinical response is seen in this range. psychiatryonline.orgnih.gov Risk of EPS increases significantly above 78% occupancy. psychiatryonline.orgpsychiatryonline.org |

| Spiperone | ~0.02 - 0.1 | D2, D3 | N/A (Primarily research) | An ultra-high affinity ligand often used in receptor binding research. nih.govnih.gov |

| Benperidol | High (Specific Ki not cited) | D2 | Can reach >90% | Noted for achieving very high D2 occupancy. nih.gov |

| Trifluperidol (B1206776) | High (Specific Ki not cited) | D2 | N/A | A potent butyrophenone (B1668137) with a primary mechanism of D2 receptor blockade. patsnap.compatsnap.com |

Enzyme Inhibition and Perturbation of Metabolic Pathways (e.g., Cholesterol Biosynthesis)

Beyond their well-documented effects on neurotransmitter receptors, this compound derivatives can significantly perturb intracellular metabolic pathways, most notably the biosynthesis of cholesterol. This off-target effect is a consequence of their chemical properties and ability to inhibit key enzymes in the complex cascade that produces cholesterol.

Research has shown that haloperidol can inhibit several enzymes in the latter stages of the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cellular cholesterol content and a corresponding accumulation of sterol intermediates. The primary enzymatic targets identified are:

Δ14-reductase

Δ8,7-isomerase

Δ7-reductase

The inhibition of these enzymes disrupts the conversion of lanosterol (B1674476) to cholesterol, causing precursor molecules like 7-dehydrocholesterol (B119134) (7DHC), zymostenol, and cholesta-8,14-dien-3β-ol to accumulate.

Interactive Data Table: this compound (Haloperidol) Effects on Cholesterol Biosynthesis

| Enzyme/Pathway Component | Effect of Haloperidol | Consequence |

| Δ7-reductase | Inhibition | Accumulation of 7-dehydrocholesterol (7DHC) |

| Δ8,7-isomerase | Inhibition | Accumulation of sterol intermediates |

| Δ14-reductase | Inhibition | Accumulation of sterol intermediates |

| SREBP Transcription Factors | Activation/Upregulation | Increased expression of genes for cholesterol and fatty acid synthesis |

Computational Chemistry and Advanced Molecular Modeling of Fluorobutyrophenone Systems

Quantum Chemical Methods for Predicting Molecular Properties and Interactions

Quantum chemical methods are fundamental tools for predicting the molecular properties of fluorobutyrophenones. These methods, rooted in quantum mechanics, allow for the calculation of a molecule's electronic structure, which in turn determines its stability, reactivity, and spectroscopic characteristics. Techniques such as Density Functional Theory (DFT) are employed to evaluate electronic properties and facilitate electron transport analysis. nih.gov By solving the electronic Schrödinger equation, researchers can determine the ground-state electronic energy, a key factor in a molecule's stability and reactivity.

Key molecular properties of fluorobutyrophenones predicted by quantum chemical methods include:

Equilibrium Geometry: Minimizing the molecule's energy with respect to nuclear coordinates allows for the prediction of bond lengths, bond angles, and dihedral angles.

Energetic Properties: Calculation of enthalpy, free energy, and heat of formation provides insights into the thermodynamic stability of these compounds.

Spectroscopic Properties: Prediction of absorption, emission, and vibrational spectra is achieved by simulating the electronic and vibrational transitions.

Reactivity: By modeling potential energy surfaces, reaction pathways, transition states, and activation energies can be calculated to predict chemical reactivity.

For instance, DFT calculations using the B3LYP/6-31G(d,p) method can be used to optimize the molecular structure of compounds in both gaseous and solvent phases. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about chemical stability and electronic properties, which are crucial for understanding charge transfer during chemical processes. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecular systems, such as the interaction between fluorobutyrophenone ligands and their biological receptors. nih.govnih.gov These simulations provide a detailed view of the conformational changes and binding interactions that occur over time, offering insights that are not available from static models. nih.govrowan.edu

In the context of fluorobutyrophenones, which often target dopamine (B1211576) receptors, MD simulations have been used to refine homology models of receptors like the dopamine D2 receptor. nih.gov Since experimental structures for many of these receptors are not available, homology modeling based on related crystal structures, such as the β2-adrenergic receptor, is a common starting point. nih.gov MD simulations are then used to refine these models and study the binding modes of antagonists. nih.gov

Key findings from MD simulations of this compound-related systems include:

Binding Mode Identification: Docking studies combined with MD simulations can reveal the likely binding poses of ligands within the receptor's binding pocket. nih.govacs.org

Interaction Stability: MD simulations can assess the stability of ligand-receptor complexes over time, providing insights into the strength and duration of the binding. mdpi.com

Conformational Changes: These simulations can show how the binding of a ligand induces conformational changes in the receptor, which is crucial for understanding the mechanism of action. nih.govmdpi.com

Binding Free Energy Calculation: Methods like the solvated interaction energies (SIE) technique can be used in conjunction with MD simulations to predict the binding free energies of ligands, which can be correlated with experimental binding affinities. acs.org

For example, a study on dopamine D2 receptor antagonists used MD simulations to refine a homology model of the receptor and predict the binding free energies of a series of antagonists, achieving a good correlation with experimental values. acs.org

In Silico Approaches for Structure-Activity Relationship Elucidation

In silico approaches are instrumental in elucidating the structure-activity relationships (SAR) of fluorobutyrophenones. nih.govwinona.edu SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. winona.edu By identifying the key structural features responsible for a desired pharmacological effect, researchers can design more potent and selective molecules. nih.gov

One of the primary in silico methods used for SAR is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com Both 2D and 3D QSAR models can be generated. 2D QSAR focuses on physicochemical properties, while 3D QSAR considers the three-dimensional arrangement of atoms. nih.govnih.gov

For fluorobutyrophenones like haloperidol (B65202), SAR studies have explored how modifications to different parts of the molecule affect its binding affinity for various receptors. nih.gov The structure of haloperidol can be divided into three main segments: the butyrophenone (B1668137) moiety, the piperidine (B6355638) ring, and the 4-chlorophenyl group. nih.gov Modifications to each of these segments have been shown to alter the compound's binding profile. nih.gov For instance, reducing the carbonyl group of the butyrophenone moiety can significantly decrease binding affinity to the D2 receptor. nih.gov

The following table summarizes the effects of structural modifications on the D2 receptor binding of haloperidol analogs. nih.gov

| Modification to Haloperidol Structure | Effect on D2 Receptor Binding Affinity |

| Reduction of the carbonyl to a methylene (B1212753) group | 27-fold decrease |

In silico docking simulations are another valuable tool for SAR. winona.eduwinona.edu These simulations predict the preferred binding orientation of a ligand to a receptor, allowing researchers to visualize the interactions between the ligand and the amino acid residues in the binding site. winona.edu This information can explain why certain structural features lead to higher or lower binding affinity. winona.edu

Applications of Machine Learning in this compound Research and Ligand Design

Machine learning (ML) has emerged as a powerful tool in drug discovery and is increasingly being applied to research on fluorobutyrophenones and related compounds. researchgate.netnih.govnih.gov ML algorithms can analyze large datasets of chemical structures and biological activities to identify patterns and make predictions that can guide the design of new ligands. nih.govnih.gov

Applications of machine learning in this field include:

Bioactivity Prediction: ML models can be trained to predict the biological activity of new compounds based on their chemical structure, which can help prioritize which compounds to synthesize and test. nih.govnih.gov

Virtual Screening: ML can be used to screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. nih.gov

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties from scratch. mdpi.com

Predicting Treatment Outcomes: In a clinical context, ML models are being developed to predict how patients might respond to treatment with antipsychotic drugs, which could help in personalizing medicine. researchgate.netnih.govnih.gov

Development and Utilization of Computational Chemistry Software and Databases

A wide array of computational chemistry software and databases are utilized in the study of fluorobutyrophenones. These tools are essential for performing the quantum chemical calculations, molecular dynamics simulations, and SAR analyses described in the previous sections. nih.govmdpi.com

Software for Computational Chemistry:

| Software Package | Primary Function(s) | Key Features |

| Gaussian | Quantum chemical calculations | Performs a wide range of ab initio, DFT, and semi-empirical calculations. reddit.com |

| ORCA | Quantum chemical calculations | A flexible and efficient quantum chemistry program, free for academic use. reddit.com |

| GROMACS | Molecular dynamics simulations | A versatile package for performing MD simulations of proteins, lipids, and nucleic acids. nih.gov |

| Desmond | Molecular dynamics simulations | High-speed simulation software often used for studying protein-ligand complexes. mdpi.com |

| GOLD | Molecular docking | Used for predicting the binding modes of ligands to proteins. acs.org |

| AutoDock | Molecular docking | A suite of automated docking tools. nih.gov |

| Avogadro | Molecular editor and visualizer | Used for building and visualizing molecular structures and setting up calculations. mdpi.com |

| VMD (Visual Molecular Dynamics) | Molecular visualization | For displaying, animating, and analyzing large biomolecular systems. silicostudio.com |

Chemical Databases:

Large chemical databases are crucial for virtual screening and developing QSAR and machine learning models. nih.govhitgen.com These databases contain information on the chemical structures and, in some cases, the biological activities of millions of compounds.

| Database | Description |

| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information. drugbank.com |

| ChemNavigator | Provides access to a large database of commercially available compounds for screening. nih.gov |

The continuous development of these software packages and databases, coupled with advances in computing power, is enabling increasingly sophisticated computational studies of this compound systems, accelerating the pace of research and drug discovery in this area. springernature.com

Advanced Research Applications and Methodological Approaches in Fluorobutyrophenone Studies

Development and Utilization of Chemical Probes and Research Ligands

Chemical probes incorporating the fluorobutyrophenone structure are indispensable for visualizing and quantifying biological targets, primarily neurotransmitter receptors, both in controlled laboratory settings and within living organisms. These tools are engineered for high specificity and are often equipped with reporter moieties, such as radioisotopes or fluorophores, to enable detection.

Radiolabeled this compound derivatives are critical for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). iaea.orgresearchgate.net These methods allow for the visualization and quantification of receptor distribution and density in the brain, offering insights into neuropsychiatric and neurological diseases. researchgate.net The choice of radioisotope is crucial; fluorine-18 (B77423) (¹⁸F) is favored for PET due to its optimal half-life and low positron energy, which yields high-resolution images, while technetium-99m (⁹⁹mTc) is a cost-effective and widely available option for SPECT. iaea.org

Researchers have successfully developed various radioligands based on the butyrophenone (B1668137) structure. For instance, radioiodinated versions of Spiperone (B1681076), a potent D2 dopamine (B1211576) and 5-HT2A serotonin (B10506) receptor antagonist, have been synthesized and evaluated. In one study, 2'-iodospiperone (B8557) (2'-ISP) was found to have a high affinity for dopamine D2 receptors with a dissociation constant (KD) of 0.25 nM and a maximum binding capacity (Bmax) of 210 fmol/mg protein in rat striatal membranes. acs.org This high affinity and selectivity suggest that ¹²³I-labeled 2'-ISP is a promising candidate for in vivo dopamine receptor imaging. acs.org Similarly, 3-(2'-[¹⁸F]fluoroethyl)spiperone ([¹⁸F]FESP) has been established as a key radiotracer for targeting the dopamine D2 receptor in reporter gene imaging applications. researchgate.net

| Radioligand | Radioisotope | Target Receptor(s) | Key Findings/Application |

| 2'-Iodospiperone (2'-ISP) | ¹²⁵I / ¹²³I | Dopamine D2 | High affinity (KD = 0.25 nM) and selectivity for D2 receptors over S2 serotonin receptors in vitro; proposed as a potent ligand for in vivo dopamine receptor studies. acs.org |

| [¹⁸F]Fluoroethyl-spiperone ([¹⁸F]FESP) | ¹⁸F | Dopamine D2 | Used as a radiolabeled PET reporter ligand to non-invasively image D2 receptor expression in preclinical models. researchgate.net |

| Spiperone-like Rhenium Complex | ⁹⁹mTc (planned) | Dopamine D2 | Model complexes developed to test binding to D2 receptors in rat brain sections, with the goal of creating a ⁹⁹mTc-SPECT tracer. mdpi.com |

Fluorescent probes are powerful tools for visualizing receptors in cells and tissues with high spatial resolution. bohrium.com These probes consist of a targeting moiety (the pharmacophore) linked to a fluorescent dye (fluorophore). An ideal probe is cell-permeable, binds with high specificity to its target, and preferably is "fluorogenic," meaning its fluorescence intensity increases significantly upon binding, which enhances the signal-to-noise ratio. nih.gov

The design of fluorescent ligands based on complex pharmacophores like butyrophenones requires careful consideration of how the addition of a bulky fluorophore might affect receptor binding and cell permeability. biorxiv.org Recent research has focused on creating such probes for dopamine receptors. In a 2024 study, a fluorescent ligand based on the Haloperidol (B65202) core was synthesized by conjugating it to a sulfo-Cy5 fluorophore. biorxiv.org This probe, referred to as ZX-1, was designed to be DRD2-preferring and was used in live-cell saturation binding assays to study receptor interactions. biorxiv.org Such tools are invaluable for applications in fluorescence polarization assays, live-cell imaging, and flow cytometry, providing a non-radioactive alternative for studying receptor pharmacology. montanamolecular.com The development of these probes allows for direct visualization of receptor localization and can help elucidate the complex interplay between different receptor systems within a single cell. biorxiv.org

| Probe Type/Example | Core Structure | Application | Methodological Approach |

| Haloperidol-sulfo-Cy5 (ZX-1) | Haloperidol (a complex butyrophenone) | Live-cell receptor binding studies. | Used in saturation binding assays on cells expressing DRD2 to investigate receptor allostery and dimerization. biorxiv.org |

| General Receptor-Targeted Probes | Small Molecule Pharmacophore | Cellular imaging, binding assays. | Designed with a targeting ligand and a fluorophore to visualize receptor distribution and function in vitro. bohrium.com |

Advancing beyond simple labeling, researchers are developing trifunctional or multifunctional chemical probes to explore the complex biology of receptors like the dopamine D2 receptor. nih.gov These sophisticated tools are typically composed of three key components:

A pharmacophore (e.g., based on a this compound derivative) that directs the probe to a specific receptor binding site.

A photo-reactive group (e.g., a diazirine or benzophenone) that, upon activation with UV light, forms a permanent covalent bond with the target protein (photoaffinity labeling). nih.govchemrxiv.org

A bioorthogonal handle (e.g., an alkyne or azide) that allows for the attachment of other molecules, such as a biotin (B1667282) tag for affinity purification or a fluorophore for imaging, via "click chemistry". mdpi.com

The application of such probes enables powerful "omics-based" approaches. nih.gov For example, a trifunctional probe can be used to label its target receptor in a complex biological sample, like a brain homogenate. The biotin tag can then be used to pull down the receptor along with any interacting proteins. These associated proteins can then be identified using mass spectrometry, providing a snapshot of the receptor's "interactome". nih.gov In one study, a trifunctional cross-linker was used to identify the interaction between the D2 receptor and the Neural Cell Adhesion Molecule (NCAM), demonstrating the utility of this approach in mapping protein networks. nih.gov This methodology provides a much broader picture of a drug's molecular targets beyond its primary binding site, offering insights into off-target effects and novel therapeutic pathways. nih.gov

Analytical Methodologies for this compound Research

High-Performance Liquid Chromatography (HPLC) and Related Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of fluorobutyrophenones in various matrices, including pharmaceutical formulations and biological samples. researchgate.netbiotecha.lt Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. emulatebio.commdpi.com

The development of HPLC methods for fluorobutyrophenones like haloperidol involves optimizing several parameters to achieve adequate separation and sensitivity. The mobile phase composition, often a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical factor. researchgate.netmdpi.com The pH of the aqueous phase is also crucial, especially for ionizable compounds, as it affects their retention behavior. researchgate.net Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the absorbance maximum of the analyte. rjptonline.orgjddtonline.info For haloperidol, detection wavelengths around 245-248 nm are frequently used. mdpi.comrjptonline.org

The versatility of HPLC allows for its application in various research areas, including pharmacokinetic studies, stability testing, and quality control. sielc.commdpi.com For instance, validated HPLC methods have been used to conduct forced degradation studies of haloperidol under different stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) to identify potential degradation products. mdpi.com The following table summarizes typical chromatographic conditions used for the analysis of butyrophenones.

| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Haloperidol | C18 (250 mm x 4.6 mm, 5 µm) | Methanol:Phosphate Buffer (pH 9.8) (90:10 v/v) | 1.0 | UV at 248 nm | mdpi.com |

| Benperidol (B1668002), Droperidol (B1670952), Haloperidol | Not Specified | Methanol:Water mixtures (50-65% v/v) | Not Specified | LC-UV | researchgate.net |

| Butyrophenone | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | Not Specified | Not Specified | sielc.com |

| Haloperidol | C18 | Acetonitrile:Ammonium Formate (10 mM, pH 3.7):Triethylamine (40:60:0.1 v/v/v) | 1.0 | UV at 246 nm | ijpsonline.com |

| β-Dimethylamino-butyrophenone enantiomers | β-Cyclodextrin | Acetonitrile:Phosphate Buffer (0.035 M, pH 7.25) (13:87 v/v) | Not Specified | UV at 254 nm | researchgate.net |

Spectroscopic (e.g., UV, IR, NMR) and Voltammetric Analytical Methods

Spectroscopic and voltammetric methods are indispensable for the structural elucidation and quantitative analysis of this compound compounds.

UV-Visible (UV-Vis) Spectroscopy is often used as a primary detection method in conjunction with HPLC, but it can also be employed for the direct quantification of fluorobutyrophenones in simple solutions. rjptonline.orgjddtonline.info Haloperidol, for example, exhibits a characteristic UV absorption maximum around 243-248 nm in various solvents, which is utilized for its determination in pharmaceutical dosage forms. rjptonline.orgijpra.comresearchgate.net The linearity of the absorbance versus concentration relationship is established to create a calibration curve for quantitative analysis. rjptonline.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a this compound will show characteristic absorption bands corresponding to the carbonyl group (C=O) of the ketone, C-F stretching of the fluorophenyl group, and other functional groups within the specific molecule. ijpra.comdtic.mil For example, the IR spectrum of haloperidol shows peaks confirming the presence of a ketone, hydroxyl, tertiary amine, and chloro- and fluoro-substituted aromatic rings. ijpra.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the complete structural characterization of fluorobutyrophenones. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. nih.govdtic.milontosight.ai Deuterated analogs, such as 4-Chloro-4'-fluorobutyrophenone-d4, are used as reference standards in NMR spectroscopy to study reaction mechanisms and molecular structures.

Voltammetric methods offer a sensitive and rapid approach for the determination of electroactive compounds like fluorobutyrophenones. nih.govcapes.gov.br Techniques such as differential pulse voltammetry and square-wave voltammetry have been applied to the analysis of butyrophenones like droperidol and benperidol. nih.govinflibnet.ac.in These methods are based on the oxidation or reduction of the analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the compound. These techniques can be advantageous due to their high sensitivity and the ability to perform measurements in complex matrices without extensive sample preparation. nih.gov

Mass Spectrometry for Metabolite Profiling and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a critical technology for the study of this compound metabolism. ijpsonline.comijpsonline.com It offers high sensitivity and selectivity, enabling the detection, identification, and quantification of metabolites in complex biological matrices such as plasma and urine. ijpsonline.commdpi.com

The process of metabolite profiling involves comparing the metabolic fate of a parent drug in different biological systems. mdpi.com In the context of this compound research, LC-MS/MS is used to screen for and identify metabolites formed through various biotransformation reactions. These reactions can include oxidation, reduction, hydrolysis, and conjugation.

Structural elucidation of metabolites is achieved through the interpretation of their mass spectra, especially the fragmentation patterns obtained from tandem mass spectrometry (MS/MS). researchgate.netnih.gov The parent drug, such as haloperidol, is first analyzed to establish its characteristic fragmentation. The protonated molecule of haloperidol, for instance, shows a peak at an m/z (mass-to-charge ratio) of 376.1, which then fragments into specific product ions. ijpsonline.com By comparing the MS/MS spectra of potential metabolites to that of the parent compound, the site of metabolic modification can be deduced. For example, an increase in mass by 16 atomic mass units suggests an oxidation (hydroxylation or N-oxide formation). ijpsonline.com

One of the known metabolites of haloperidol is 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+), which is formed through the oxidation of the piperidine (B6355638) ring. hmdb.ca The identification of such metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of a drug. The following table details some of the mass spectral data for haloperidol and its degradation products, which serves as a proxy for metabolite identification.

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Context | Reference |

| Haloperidol | 376.1 | 165, 122 | Fragmentation pathway analysis | ijpsonline.com |

| Haloperidol Degradation Product 1 (DP-1) | 392 | 165, 122 | Oxidative degradation product | ijpsonline.comijpsonline.com |

| Haloperidol Degradation Product 2 (DP-2) | 392 | 165, 122 | Oxidative degradation product | ijpsonline.comijpsonline.com |

| Haloperidol Degradation Product [B] | 476 | Not specified | Photolytic degradation product | mdpi.com |

Future Perspectives and Emerging Research Trajectories for Fluorobutyrophenone Compounds

Innovations in Novel Fluorobutyrophenone Derivative Discovery and Characterization

The quest for more effective and selective therapeutic agents is driving significant innovation in the design and synthesis of new this compound derivatives. Researchers are moving beyond traditional structures to create compounds with enhanced pharmacological profiles.

A primary strategy involves the bioisosteric replacement of key structural motifs. For instance, replacing the piperidine (B6355638) ring in haloperidol (B65202) with a diazepane analog led to the creation of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, a compound with a multifaceted receptor binding profile. nih.gov This approach aims to circumvent the metabolic pathways that can lead to toxic metabolites while potentially improving efficacy. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to optimize efficacy and reduce side effects by systematically modifying the compound's structure. solubilityofthings.com The inclusion of a fluorine atom, a hallmark of this class, is known to significantly influence properties like lipophilicity and metabolic stability. solubilityofthings.com

Furthermore, the synthesis of conformationally constrained analogs, such as indenone derivatives, is being explored to increase potency at specific receptors like the 5-HT2A receptor. researchgate.net The development of deuterated analogs, such as 4-Chloro-4'-fluorobutyrophenone-d4, represents another innovative frontier. Deuterium substitution can enhance metabolic stability and bioavailability by leveraging the kinetic isotope effect, which stabilizes carbon-deuterium bonds. These advanced synthetic efforts are complemented by sophisticated characterization techniques to elucidate the precise structure and function of these new molecules.

Advancements in Molecular Imaging and Radiotracer Development for Neuroscientific Applications

This compound compounds are pivotal in the advancement of molecular imaging, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). hzdr.de These non-invasive techniques allow for the in-vivo quantification of biochemical processes in the brain, offering unparalleled insights into neurological disorders. researchgate.netjscimedcentral.com

The development of radiotracers labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) is a major focus. researchgate.net For example, ¹⁸F-labeled versions of butyrophenone (B1668137) neuroleptics such as benperidol (B1668002) and spiperone (B1681076) have been synthesized for PET studies. researchgate.net The goal is to create radioligands with high specificity and selectivity for particular receptor subtypes, such as the dopamine (B1211576) D2 and D3 receptors. researchgate.net Selective radioligands are essential for dissecting the distinct roles of these receptors in conditions like schizophrenia and Parkinson's disease. researchgate.net

Recent advancements include the development of whole-body PET scanners that can acquire images in under a minute, potentially reducing radiation exposure and improving image quality. eurarchmedres.org The synthesis of these radiotracers is a complex process, often involving multi-step reactions and purification by methods like high-performance liquid chromatography (HPLC). researchgate.net For instance, the synthesis of [¹¹C]N-methylspiperone was a landmark achievement that enabled the first PET imaging of dopamine receptors in the human brain. researchgate.netresearchgate.net The ongoing development of novel radiotracers derived from fluorobutyrophenones promises to further enhance the capabilities of molecular imaging in both research and clinical settings. nih.govnih.govmdpi.com

Integration of Artificial Intelligence and Robotics in High-Throughput Neuropharmacological Research

The integration of artificial intelligence (AI) and robotics is set to revolutionize neuropharmacological research by accelerating the discovery and evaluation of new this compound compounds. These technologies offer the potential to analyze vast datasets, predict molecular properties, and automate laborious experimental processes. eimt.edu.euuni-hamburg.de

AI, particularly machine learning, can be employed to design novel drug candidates and predict their binding affinities and pharmacokinetic properties, significantly reducing the time and cost of development. mhko.science For example, computational methods were recently used to explore the potential of trifluperidol (B1206776) as an antiviral agent by simulating its interaction with a key viral protein. AI algorithms can also analyze complex data from electrocorticography (ECoG) to assess the pharmacological effects of psychoactive drugs. mdpi.com

Elucidation of Broader Biological System Interactions and Novel Therapeutic Targets

While the primary targets of most fluorobutyrophenones are dopamine and serotonin (B10506) receptors, future research is focused on elucidating their interactions with a broader range of biological systems to identify novel therapeutic targets. nih.govresearchgate.net This "multi-receptor" or "chimeric" approach recognizes that complex disorders like schizophrenia often involve multiple neurotransmitter pathways. mdpi.com

Researchers are designing new derivatives with tailored polypharmacology, aiming for specific binding profiles across various receptors. For example, the design of Compound 13, a diazepane analog of haloperidol, targeted moderate affinity for D2 receptors while seeking high affinity for D4, 5-HT1A, and 5-HT2A receptors. nih.gov This strategy aims to improve efficacy, particularly against the negative symptoms of schizophrenia, and reduce side effects. nih.gov

Beyond neurotransmitter receptors, studies are investigating the effects of these compounds on other systems. For instance, some butyrophenone derivatives are being explored for their effects on GABAergic and glutamatergic systems. smolecule.com There is also emerging research into the potential antiviral applications of compounds like trifluperidol, which has shown potential in inhibiting a protein critical for SARS-CoV-2 replication. Additionally, the anti-cancer properties of some haloperidol metabolites are being investigated, suggesting that the therapeutic reach of this chemical scaffold may extend beyond neuropsychiatric disorders. acs.org This expanded view of their biological activity opens up new avenues for drug repurposing and development.

Cross-Disciplinary Research Initiatives in this compound Science

Addressing the complex challenges in this compound research requires a convergence of expertise from diverse scientific fields. nih.gov Cross-disciplinary initiatives are becoming essential for driving innovation and translating fundamental discoveries into clinical applications. researchgate.netcranfield.ac.uk These collaborations bridge the gap between chemistry, pharmacology, neuroscience, computer science, and medicine. hzdr.de

A prime example is the development of PET radiotracers, which necessitates a tight integration of radiochemistry, organic synthesis, pharmacology, physics, and medicine to design, create, and utilize these imaging agents effectively. hzdr.de Similarly, the application of AI in drug discovery is inherently cross-disciplinary, requiring collaboration between computer scientists who develop algorithms and medicinal chemists and pharmacologists who provide the domain-specific knowledge. eimt.edu.euuit.no

These initiatives foster a more holistic understanding of drug action, from molecular interactions to effects on brain circuits and behavior. mdpi.comresearchgate.net By combining techniques like medicinal chemistry, molecular modeling, in-vitro binding assays, and in-vivo animal studies, research teams can build a comprehensive picture of a drug candidate's profile. mlsu.ac.in Such collaborative efforts are crucial for tackling complex problems like optimizing blood-brain barrier penetration or understanding the intricate structure-activity relationships that govern a drug's efficacy and side-effect profile. mdpi.com The future advancement of this compound science will increasingly depend on these synergistic, cross-disciplinary partnerships. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Fluorobutyrophenone derivatives, and what analytical techniques are used to confirm their purity and structure?